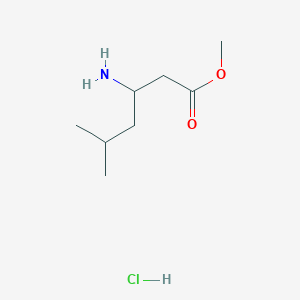![molecular formula C9H12O3 B6253476 6-oxobicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2308961-67-1](/img/no-structure.png)
6-oxobicyclo[2.2.2]octane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-oxobicyclo[2.2.2]octane-2-carboxylic acid, also known as 6-oxo-BCA, is a bicyclic carboxylic acid that is widely used in a variety of scientific research applications. It has been found to have a wide range of biochemical and physiological effects, and is commonly used in laboratory experiments due to its advantages and limitations.
Applications De Recherche Scientifique
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of scientific research applications. It is commonly used in the synthesis of pharmaceuticals, such as antifungal agents, anti-inflammatory agents, and anti-cancer agents. It is also used in the synthesis of polymers and other materials for use in biomedical applications. Additionally, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is used in the synthesis of surfactants, which are used in a variety of industrial applications.
Mécanisme D'action
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other pro-inflammatory mediators. As a result, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid has anti-inflammatory and analgesic effects. Additionally, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is known to inhibit the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). As a result, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid has anti-androgenic effects.
Biochemical and Physiological Effects
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has a wide range of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins and other pro-inflammatory mediators. As a result, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid has anti-inflammatory and analgesic effects. Additionally, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is known to inhibit the enzyme 5-alpha-reductase, which is responsible for the conversion of testosterone to dihydrotestosterone (DHT). As a result, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid has anti-androgenic effects. It has also been found to have anti-bacterial, anti-fungal, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-oxobicyclo[2.2.2]octane-2-carboxylic acid has several advantages and limitations for use in laboratory experiments. One advantage of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is that it is relatively easy to synthesize, as it can be synthesized from a variety of starting materials. Additionally, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is relatively stable, making it an ideal compound for use in laboratory experiments. One limitation of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is that it is relatively expensive, making it difficult to use in large-scale experiments. Additionally, 6-oxobicyclo[2.2.2]octane-2-carboxylic acid is not water-soluble, making it difficult to use in aqueous solutions.
Orientations Futures
Given the wide range of biochemical and physiological effects of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid, there are a variety of potential future directions for research. One potential future direction is to further investigate the anti-inflammatory and analgesic effects of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid. Additionally, further research could be conducted to investigate the anti-bacterial, anti-fungal, and anti-viral effects of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid. Additionally, further research could be conducted to investigate the potential use of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid in the synthesis of pharmaceuticals, polymers, and other materials for use in biomedical applications. Finally, further research could be conducted to investigate the potential use of 6-oxobicyclo[2.2.2]octane-2-carboxylic acid in the synthesis of surfactants and other industrial applications.
Méthodes De Synthèse
6-oxobicyclo[2.2.2]octane-2-carboxylic acid is synthesized through a variety of methods, including the oxidation of bicyclic hydrocarbons, the oxidation of cyclohexene, and the oxidation of bicyclo[2.2.2]octane. The oxidation of bicyclic hydrocarbons involves the reaction of a bicyclic hydrocarbon with an oxidant, such as potassium permanganate or chromium trioxide, to produce 6-oxobicyclo[2.2.2]octane-2-carboxylic acid. The oxidation of cyclohexene involves the reaction of cyclohexene with an oxidant, such as potassium permanganate or chromium trioxide, to produce 6-oxobicyclo[2.2.2]octane-2-carboxylic acid. The oxidation of bicyclo[2.2.2]octane involves the reaction of bicyclo[2.2.2]octane with an oxidant, such as potassium permanganate or chromium trioxide, to produce 6-oxobicyclo[2.2.2]octane-2-carboxylic acid.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-oxobicyclo[2.2.2]octane-2-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium hydroxide", "Bromine", "Sodium carbonate", "Sodium borohydride", "Acetic acid", "Sulfuric acid", "Sodium nitrite", "Hydrochloric acid", "Sodium nitrate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Bromination of cyclohexanone with bromine in acetic acid to form 2-bromo-2-cyclohexenone", "Step 2: Treatment of 2-bromo-2-cyclohexenone with sodium borohydride in methanol to form 2-cyclohexenol", "Step 3: Oxidation of 2-cyclohexenol with sulfuric acid and sodium nitrite to form 2-cyclohexenone", "Step 4: Reaction of 2-cyclohexenone with sodium hydroxide to form 6-oxobicyclo[2.2.2]oct-5-ene-2-one", "Step 5: Treatment of 6-oxobicyclo[2.2.2]oct-5-ene-2-one with sodium carbonate in water to form 6-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid", "Step 6: Hydrolysis of 6-oxobicyclo[2.2.2]oct-5-ene-2-carboxylic acid with sodium hydroxide to form 6-oxobicyclo[2.2.2]octane-2-carboxylic acid" ] } | |
Numéro CAS |
2308961-67-1 |
Nom du produit |
6-oxobicyclo[2.2.2]octane-2-carboxylic acid |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.2 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



